molecular formula C11H11F2N3 B11729811 N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11729811
M. Wt: 223.22 g/mol
InChI Key: BMLYIANOBUSENY-UHFFFAOYSA-N
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Description

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2,5-difluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2,5-Difluorobenzyl Group: The 2,5-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,5-difluorobenzyl chloride and the pyrazole derivative.

    Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the benzyl group and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H11F2N3/c1-16-7-10(6-15-16)14-5-8-4-9(12)2-3-11(8)13/h2-4,6-7,14H,5H2,1H3

InChI Key

BMLYIANOBUSENY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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